molecular formula C19H18N6O B284432 5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284432
M. Wt: 346.4 g/mol
InChI Key: YZPKNEYNAOTSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. It has been observed that this compound can selectively target cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been observed to have anti-inflammatory, antioxidant, and neuroprotective properties. It can also modulate the immune system and regulate the levels of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its high selectivity towards specific enzymes and proteins. This makes it an ideal candidate for studying the mechanisms of various diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions in the study of 5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and stability of this compound. Another area of research is the identification of new targets for this compound, which can expand its potential applications in the field of medicinal chemistry. Additionally, further studies on the safety and toxicity of this compound are necessary to evaluate its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an ideal candidate for further research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with 2-methylphenyl isocyanate in the presence of a catalyst. The resulting product is then reacted with 4-chloropyridine to yield the final compound.

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N6O/c1-12-5-3-4-6-15(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)14-7-9-20-10-8-14/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23)

InChI Key

YZPKNEYNAOTSDF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=NC=C4)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=NC=C4)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=NC=C4)C

Origin of Product

United States

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